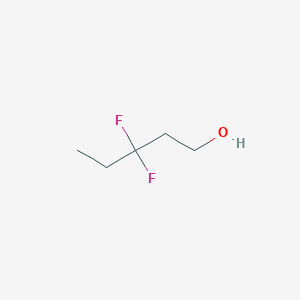

3,3-Difluoropentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluoropentan-1-ol is a chemical compound with the molecular formula C5H10F2O . It has an average mass of 124.129 Da and a monoisotopic mass of 124.069969 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentanol backbone with two fluorine atoms attached to the third carbon atom . The InChI code for this compound is 1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Solvent Properties and Radical Cations

3,3-Difluoropentan-1-ol, with its unique properties, is significant in studies involving radical cations. A closely related compound, 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP), demonstrates properties like low nucleophilicity, high hydrogen bonding donor strength, and high ionizing power, making it ideal for EPR spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).

Synthesis and Chemical Transformations

The chemical synthesis involving fluorinated compounds, such as the creation of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans, demonstrates the utility of fluorinated alcohols in complex chemical transformations (Zhang et al., 2007). Additionally, the difluorohydroxylation of indoles to produce 3,3-difluoroindolin-2-ols illustrates the application of fluorinated alcohols in regioselective fluorination processes (Lin et al., 2011).

Nuclear Magnetic Resonance (NMR) Studies

The molecular structure analysis of difluorinated compounds, including 3,3-difluoro-5α-androstane-17β-ol acetate, using NMR techniques, highlights the role of difluorinated alcohols in structural elucidation and compound characterization (Davis & Garces, 1992).

Application in Organic Synthesis

Difluorinated alcohols are also instrumental in organic synthesis, such as in the stereoselective generation of cis-2-lithio-3-CF3-oxirane, showing their utility in synthesizing fluorinated epoxides and alkenes (Shimizu et al., 2003).

Catalysts and Reagents in Chemical Reactions

Fluorinated alcohols, including this compound, play a crucial role as catalysts or reagents in various chemical reactions, such as in the synthesis of acyl fluorides and amides, demonstrating their versatility in facilitating different chemical transformations (Wang et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3-difluoropentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O/c1-2-5(6,7)3-4-8/h8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCDXFJGNUGCER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2656555.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2656557.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2656558.png)

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2656565.png)

![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)

![2-Chloro-N-[(2R,3R)-2-[2-(cyclopropylmethyl)pyrazol-3-yl]oxolan-3-yl]propanamide](/img/structure/B2656571.png)